molecular formula C21H24N2O4S B2732810 N-(4-acetylphenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide CAS No. 899963-67-8

N-(4-acetylphenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide

Cat. No. B2732810
CAS RN: 899963-67-8
M. Wt: 400.49
InChI Key: TWOVLSZJXINBQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetylphenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide, also known as ACMSD inhibitor, is a chemical compound that has been extensively studied in recent years for its potential therapeutic applications. This compound has gained significant attention due to its ability to regulate the kynurenine pathway, which is involved in a range of physiological and pathological processes.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Synthesis and Characterization : N-(4-acetylphenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide derivatives have been synthesized and characterized, showing promise in various biological applications. The reaction of N-(4-acetylphenyl)benzene sulphonamide derivatives with N,N-dimethyl formamide dimethyl acetal (DMF-DMA) affords acryloyl(phenyl)benzenesulfonamide derivatives, which were further reacted to synthesize novel sulfonamide derivatives. These compounds exhibited excellent in vitro antitumor activity against HepG2 and MCF-7 cell lines (Fahim & Shalaby, 2019).

Anticonvulsant and Antitumor Activities

  • Anticonvulsant Activity : Compounds related to this compound have demonstrated significant anticonvulsant activities in animal models, with one study highlighting the rapid metabolism of these compounds in mice and their potential for steric modifications to enhance plasma concentrations and pharmacological effects (Robertson et al., 1987).

Inhibitory Effects on Enzyme Isoforms

  • Carbonic Anhydrase Inhibition : Novel acridine-acetazolamide conjugates, synthesized from 4-amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide, were investigated for their inhibitory effects on human carbonic anhydrase isoforms, demonstrating significant inhibition in low micromolar and nanomolar ranges. This indicates a potential for therapeutic applications in diseases where carbonic anhydrase activity is implicated (Ulus et al., 2016).

Structural Characterization and Therapeutic Potential

  • Structural Characterization : The structural characterization of these compounds, including their molecular docking and Density Functional Theory (DFT) calculations, has been detailed, providing insights into their potential therapeutic mechanisms and interactions with biological targets (Hong et al., 2015).

properties

IUPAC Name

N-(4-acetylphenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S/c1-15(24)16-7-11-18(12-8-16)22-21(25)17-9-13-20(14-10-17)28(26,27)23(2)19-5-3-4-6-19/h7-14,19H,3-6H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWOVLSZJXINBQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.